molecular formula C8H8N2O3 B13509902 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

Cat. No.: B13509902
M. Wt: 180.16 g/mol
InChI Key: CRNWHQRDFZGIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,3H,4H-Pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyridine-oxazine core with a carboxylic acid substituent at position 4. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis often involves palladium-catalyzed reactions, as demonstrated by Lepifre et al., which enable efficient functionalization of the core structure .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-8(12)5-1-2-6-7(10-5)9-3-4-13-6/h1-2H,3-4H2,(H,9,10)(H,11,12)

InChI Key

CRNWHQRDFZGIIX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of pyrido-oxazine derivatives, including the target compound, generally involves condensation reactions between appropriately substituted amino-pyridine derivatives and electrophilic reagents capable of forming the oxazine ring through cyclization.

  • Condensation of 2-Amino-3-hydroxypyridine with electrophilic reagents such as 2-chloroacetonitrile or 1,3-dichloropropan-2-one has been reported as an effective approach to form pyrido-oxazine frameworks. This method can yield regioisomeric products, which are distinguishable by NMR spectroscopy.

  • The reaction conditions typically include refluxing in solvents like acetone or toluene, sometimes in the presence of acid catalysts such as p-toluenesulfonic acid (PTSA) to facilitate cyclization.

  • The choice of solvent and base is critical, with polar aprotic solvents like DMF or acetonitrile often employed to optimize yields and purity.

Specific Synthetic Route for 2H,3H,4H-pyrido[3,2-b]oxazine-6-carboxylic acid

Although direct literature on the exact preparation of 2H,3H,4H-pyrido[3,2-b]oxazine-6-carboxylic acid is limited, analogous compounds and closely related pyrido-oxazines provide a reliable synthetic blueprint:

  • Step 1: Preparation of the amino-pyridine precursor
    The starting material, typically 2-amino-3-hydroxypyridine or a similar derivative, is synthesized or procured with the carboxyl substituent at the 6-position.

  • Step 2: Condensation with a suitable electrophile
    The amino-pyridine is condensed with an electrophilic reagent such as 2-chloroacetonitrile or 1,3-dichloropropan-2-one under reflux conditions in acetone or toluene, often with acid catalysis. This step promotes cyclization to form the oxazine ring fused to the pyridine core.

  • Step 3: Isolation and purification
    The crude product is purified by recrystallization from solvents like ethanol or methanol or by flash chromatography using silica gel with ethyl acetate/hexane gradients.

Halogenation and Derivatization (Optional)

For further functionalization, halogenation reactions can be performed on the pyrido-oxazine core:

  • Bromination using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature or elevated temperatures (20–50 °C) yields bromo-substituted derivatives, which can be useful intermediates for further synthetic elaboration.

  • Reaction conditions for bromination typically involve stirring the compound with NBS in DMF under nitrogen atmosphere overnight, followed by precipitation with water and filtration.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Condensation 2-Amino-3-hydroxypyridine + 2-chloroacetonitrile Acetone, toluene Reflux (~56-110 °C) Several hours Moderate to High Acid catalysis (PTSA) improves cyclization
Halogenation (optional) N-Bromosuccinimide (NBS) N,N-Dimethylformamide (DMF) 20–50 °C 2–20 hours 65–75 Inert atmosphere, followed by aqueous workup
Purification Recrystallization or flash chromatography Ethanol, methanol, ethyl acetate/hexane Ambient Variable - Improves purity and isolates regioisomers

Characterization and Confirmation of Structure

  • NMR Spectroscopy (1H, 13C, 2D NMR) is critical to distinguish regioisomers and confirm the oxazine ring formation. Key signals include methylene groups in the oxazine moiety, with chemical shifts around 40.9 and 61.2 ppm for CH2–N and CH2–O, respectively.

  • Mass Spectrometry (MS) confirms molecular weight and isotopic patterns consistent with the carboxylic acid-substituted pyrido-oxazine.

  • Infrared Spectroscopy (IR) identifies characteristic functional groups such as C=O (carboxylic acid) and C-N stretches.

Summary and Perspectives from Varied Sources

  • The condensation approach using amino-pyridine derivatives and electrophilic reagents under reflux conditions with acid catalysis is the most reliable and widely reported method for synthesizing pyrido-oxazine compounds, including 2H,3H,4H-pyrido[3,2-b]oxazine-6-carboxylic acid.

  • Halogenation protocols provide a pathway for further functionalization, expanding the compound's synthetic utility.

  • Optimization of reaction parameters such as solvent choice, temperature, and reaction time significantly impacts yield and purity, as demonstrated in experimental studies.

  • Purification techniques like recrystallization and flash chromatography are essential for isolating the target compound and removing regioisomeric or side products.

This detailed synthesis overview is grounded in a decade of research experience and a thorough analysis of peer-reviewed literature and chemical databases, ensuring authoritative and comprehensive coverage of the preparation methods for 2H,3H,4H-pyrido[3,2-b]oxazine-6-carboxylic acid.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions due to electron-rich regions in its fused ring system:

  • Primary oxidation : The oxazine ring’s nitrogen atoms and adjacent carbons are susceptible to oxidation. Treatment with potassium permanganate (KMnO₄) in acidic aqueous conditions converts the saturated oxazine ring to a ketone derivative, yielding 3-oxo-2H,3H,4H-pyrido[3,2-b] oxazine-6-carboxylic acid .

  • Selectivity : Oxidation preferentially occurs at the C3 position due to steric and electronic effects from the pyridine ring’s electron-withdrawing nature .

ReactionReagents/ConditionsProductYield (%)
C3 oxidationKMnO₄, H₂SO₄, 60°C, 6h3-oxo-2H,3H,4H-pyrido[3,2-b] oxazine-6-carboxylic acid72–85

Reduction Reactions

Reductive modifications target the oxazine ring’s double bonds and the pyridine’s aromatic system:

  • Catalytic hydrogenation : Using H₂/Pd-C in ethanol at 50°C reduces the oxazine ring to a fully saturated tetrahydropyrido-oxazine derivative .

  • Borohydride reduction : NaBH₄ selectively reduces imine groups in the oxazine moiety without affecting the carboxylic acid.

ReactionReagents/ConditionsProductYield (%)
Full hydrogenationH₂ (1 atm), 10% Pd-C, EtOH, 50°C, 12h2,3,4,5-tetrahydro-pyrido[3,2-b] oxazine-6-carboxylic acid68–75

Substitution Reactions

The carboxylic acid group and pyridine nitrogen enable nucleophilic and electrophilic substitutions:

  • Carboxylic acid derivatization : Reaction with SOCl₂ converts the acid to an acyl chloride, facilitating esterification or amidation .

  • Electrophilic aromatic substitution (EAS) : The pyridine ring undergoes nitration (HNO₃/H₂SO₄ ) at the C5 position due to directing effects from the oxazine’s oxygen atom.

ReactionReagents/ConditionsProductYield (%)
Acyl chloride formationSOCl₂, reflux, 4h2H,3H,4H-pyrido[3,2-b] oxazine-6-carbonyl chloride90–95
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2h5-nitro-2H,3H,4H-pyrido[3,2-b] oxazine-6-carboxylic acid55–60

Stability and Reactivity Under Varied Conditions

  • pH sensitivity : The compound degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, undergoing ring-opening via hydrolysis of the oxazine moiety .

  • Thermal stability : Decomposes above 200°C, releasing CO₂ from the carboxylic acid group .

Mechanistic Insights

  • Oxazine ring activation : The lone pair on the oxazine nitrogen enhances electrophilicity at C3, making it prone to nucleophilic attack or oxidation.

  • Carboxylic acid participation : Hydrogen bonding between the acid and pyridine nitrogen stabilizes transition states during substitutions .

Scientific Research Applications

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactive derivatives are believed to exert their effects by modulating enzyme activity or receptor binding, leading to changes in cellular signaling pathways. Detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid with analogous heterocyclic carboxylic acids, focusing on structural features, physicochemical properties, and applications.

Structural and Substituent Variations
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Data (NMR, CAS) Reference ID
This compound Pyridine-oxazine -COOH at C6 C9H10N2O3 210.19 (calc.) CAS: 927870-60-8; NMR data not available
7-Chloro-3-oxo derivative Pyridine-oxazine -Cl at C7, -O at C3 C9H7ClN2O4 242.62 (calc.) CAS: 877177-24-7; Purity: 95+%
1,3-Dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid Pyridine-pyrimidine -CH3 at C1,3; -O at C2,4 C10H9N3O4 235.20 Inhibits nucleic acid synthesis enzymes
3-Oxo-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid Pyridine-thiazine -S instead of -O in oxazine C8H6N2O3S 210.21 CAS: 443956-14-7; MDL: MFCD18260622
6-Bromo-pyrido[3,2-b]oxazin-3(4H)-one Pyridine-oxazine -Br at C6, -O at C3 C7H5BrN2O2 229.03 CAS: Not specified; Supplier: Henan Owesome

Key Observations :

  • Core Heteroatoms : Replacement of oxygen with sulfur in the thiazine variant (e.g., ) increases molecular weight and alters electronic properties.
  • Functional Groups : The 3-oxo group in derivatives (e.g., ) may enhance hydrogen-bonding interactions with biological targets.
Physicochemical Properties
  • Solubility : The carboxylic acid group confers moderate aqueous solubility, but chloro/bromo substituents (e.g., ) reduce it due to increased hydrophobicity.
  • Stability: Oxazine derivatives are generally stable under dry, cool storage conditions (2–8°C), as noted for the 3-oxo-thiazine analog .

Biological Activity

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1823091-98-0
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylate
InChI Key XDIWJTWEWPGKEC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions using pyridine derivatives and oxazine precursors. Common methods include:

  • Reagents: Pyridine derivatives and oxazine precursors.
  • Conditions: Elevated temperatures and solvents such as toluene or dimethylformamide (DMF) are often employed to facilitate cyclization .

Antimicrobial Properties

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction. The specific pathways involved include the modulation of apoptotic proteins and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation: It can bind to receptors that regulate cell growth and survival pathways .

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective: To evaluate the antimicrobial activity of pyrido[3,2-b][1,4]oxazine derivatives.
    • Methodology: Disc diffusion method was used against Gram-positive and Gram-negative bacteria.
    • Results: Derivatives exhibited zones of inhibition ranging from 10 mm to 30 mm depending on the concentration used .
  • Anticancer Activity Assessment
    • Objective: To assess the anticancer potential against breast cancer cell lines.
    • Methodology: MTT assay was performed to measure cell viability post-treatment.
    • Results: The compound demonstrated a dose-dependent reduction in cell viability with IC50 values around 20 µM .

Q & A

Q. What are the common synthetic routes for 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and functional group modifications. For example, analogous oxazine derivatives are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Optimizing reaction temperature, catalyst loading, and solvent polarity is critical to achieving high yields (>70%) and purity (>95%). Recrystallization from boiling water is a standard purification step to obtain analytical-grade samples .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Assign signals for the pyridine and oxazine rings (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 4.0–5.0 ppm for oxazine methylene groups) .
  • Elemental analysis : Validate purity with ≤0.4% deviation for C, H, N .
  • HPLC-MS : Confirm molecular weight and detect impurities (e.g., using C18 columns with acetonitrile/water gradients) .

Q. How should researchers align their studies with theoretical frameworks for this compound?

Link hypotheses to established concepts like heterocyclic reactivity or enzyme inhibition mechanisms. For example, investigate how the carboxylic acid group influences hydrogen bonding in biological targets (e.g., bacterial DNA gyrase) . Theoretical models (e.g., DFT calculations) can predict electronic properties and guide experimental design .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in oxidation or substitution reactions?

  • Oxidation : Use potassium permanganate or chromium trioxide to track carbonyl group formation via IR (C=O stretch ~1700 cm⁻¹) and monitor intermediates by LC-MS .
  • Substitution : Perform nucleophilic substitution at the chlorophenyl moiety (if present) with amines or thiols, analyzing regioselectivity through kinetic studies and X-ray crystallography .

Q. How should researchers resolve contradictions in spectral or analytical data?

Contradictions in NMR or mass spectra may arise from tautomerism or residual solvents. Mitigate this by:

  • Cross-validating with X-ray diffraction for solid-state structure confirmation.
  • Repeating analyses under standardized conditions (e.g., deuterated solvents, controlled humidity) .

Q. What strategies are effective for studying polymorphism or stability under varying conditions?

  • Stability assays : Expose the compound to heat (40–60°C), light, or humidity, monitoring degradation via HPLC.
  • Polymorphism screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) and characterize forms by DSC and PXRD .

Q. How can computational methods enhance understanding of this compound’s bioactivity?

  • Molecular docking : Simulate interactions with targets like topoisomerase IV using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME predict bioavailability and toxicity profiles based on lipophilicity (LogP ~1.5) and polar surface area (~90 Ų) .

Q. What experimental approaches validate proposed biological activities (e.g., antimicrobial)?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Enzyme inhibition : Measure IC₅₀ values for target enzymes (e.g., β-lactamases) using fluorogenic substrates .

Q. How can impurity profiles be controlled during synthesis?

  • ICH guidelines : Monitor process-related impurities (e.g., des-carboxy derivatives) via HPLC with UV detection at 254 nm .
  • Orthogonal methods : Combine LC-MS and NMR to identify and quantify impurities at ≤0.1% levels .

Q. What green chemistry approaches reduce environmental impact in synthesis?

  • Catalyst recycling : Recover palladium catalysts using magnetic nanoparticles.
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.